![molecular formula C16H21N3O2 B2489665 N-{2-[2-(1H-imidazol-1-yl)éthoxy]éthyl}-2,4-diméthylbenzamide CAS No. 2097867-38-2](/img/structure/B2489665.png)
N-{2-[2-(1H-imidazol-1-yl)éthoxy]éthyl}-2,4-diméthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide is a compound that features an imidazole ring, an ethoxyethyl linker, and a dimethylbenzamide moiety. Imidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .
Applications De Recherche Scientifique
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
Target of Action
The primary target of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide is currently unknown. Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Linker Formation: The ethoxyethyl linker is introduced by reacting the imidazole derivative with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole and benzamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide is unique due to its specific combination of an imidazole ring, ethoxyethyl linker, and dimethylbenzamide moiety, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Propriétés
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-3-4-15(14(2)11-13)16(20)18-6-9-21-10-8-19-7-5-17-12-19/h3-5,7,11-12H,6,8-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVIMZUZAVLSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCOCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



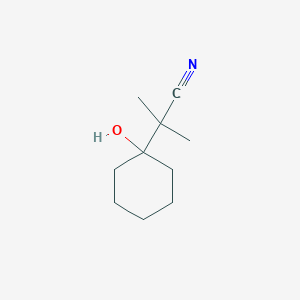

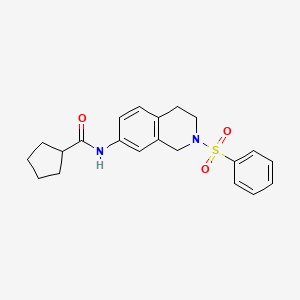
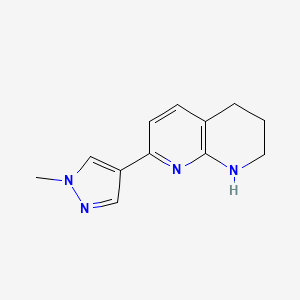
![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)
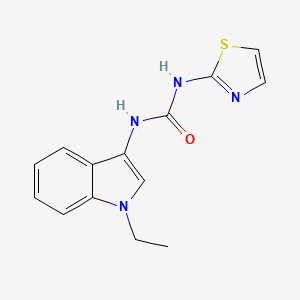
![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
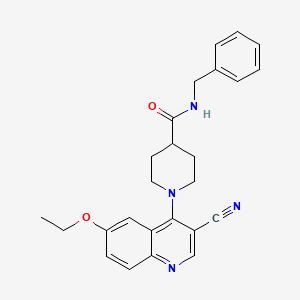
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)
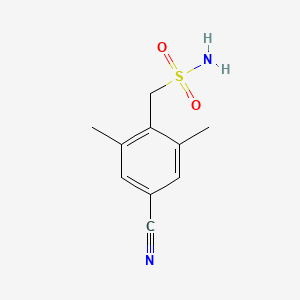
![4-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2489604.png)
